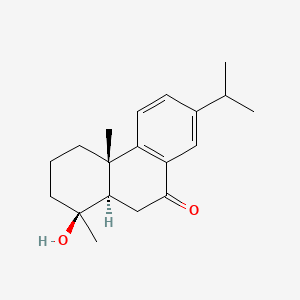
rac 4-Nitro Deprenyl-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 4-Nitro Deprenyl-d3 Hydrochloride: is a labeled derivative of deprenyl, specifically designed for research purposes. It is a monoamine oxidase-B inhibitor, which can be useful in treating various cardiometabolic disorders such as diabetes, obesity, hypertension, dyslipidemias, and insulin resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the incorporation of deuterium atoms into the deprenyl moleculeThe reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to maintain the purity and stability of the compound. The process involves large-scale nitration and deuteration reactions, followed by purification steps such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: rac 4-Nitro Deprenyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of deprenyl.
Reduction: Amino derivatives of deprenyl.
Substitution: Substituted deprenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
rac 4-Nitro Deprenyl-d3 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in studies involving enzyme inhibition, particularly monoamine oxidase-B.
Medicine: Investigated for its potential therapeutic effects in treating cardiometabolic disorders.
Wirkmechanismus
The primary mechanism of action of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamines such as dopamine. By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease and depression .
Vergleich Mit ähnlichen Verbindungen
4-Nitrodeprenyl: A non-deuterated version of rac 4-Nitro Deprenyl-d3 Hydrochloride.
Deprenyl-d3: A deuterated version of deprenyl without the nitro group.
Uniqueness: this compound is unique due to its combination of deuterium labeling and the presence of a nitro group. This combination enhances its stability and allows for more precise tracing in research studies compared to its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
1246815-42-8 |
|---|---|
Molekularformel |
C13H17ClN2O2 |
Molekulargewicht |
271.759 |
IUPAC-Name |
1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3; |
InChI-Schlüssel |
QMZXXMVBTPEPMS-FJCVKDQNSA-N |
SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl |
Synonyme |
N-(Methyl-d3)-α-methyl-4-nitro-N-2-propyn-1-ylbenzeneethanamine Hydrochloride; N-(Methyl-d3)-α-methyl-p-nitro-N-2-propynylphenethylamine Monohydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)




![calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)
![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)
